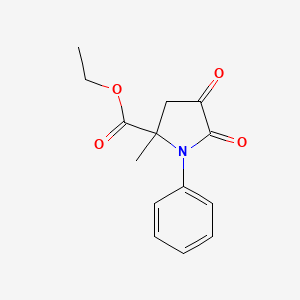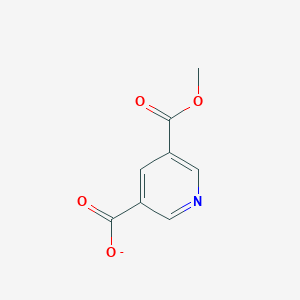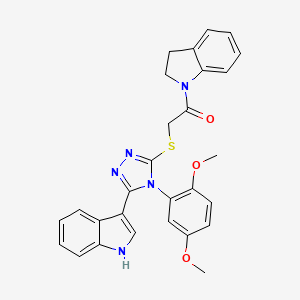![molecular formula C18H20N4O3S B14140884 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea CAS No. 507454-70-8](/img/structure/B14140884.png)
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a sulfone group, a diazenyl group, and a urea moiety, making it a versatile candidate for research in medicinal chemistry, material science, and more.
準備方法
The synthesis of 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include:
Formation of the 3-methyl-1,1-dioxidotetrahydrothiophene: This can be achieved through the oxidation of 3-methyl-tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or a peracid.
Synthesis of the 4-[(E)-phenyldiazenyl]phenyl isocyanate: This intermediate can be prepared by diazotization of aniline followed by coupling with phenyl isocyanate.
Coupling Reaction: The final step involves the reaction between the 3-methyl-1,1-dioxidotetrahydrothiophene and the 4-[(E)-phenyldiazenyl]phenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
化学反応の分析
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential biological effects.
作用機序
The mechanism of action of 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets. The sulfone group may interact with enzymes, while the diazenyl group can participate in redox reactions. The urea moiety may form hydrogen bonds with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar compounds include:
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea: Lacks the diazenyl group, making it less reactive in redox reactions.
3-methyl-1,1-dioxidotetrahydrothiophene-3-yl isocyanate: Contains the sulfone group but lacks the urea moiety.
4-[(E)-phenyldiazenyl]phenyl isocyanate: Contains the diazenyl group but lacks the sulfone and urea moieties.
The uniqueness of 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea lies in its combination of these functional groups, providing a versatile platform for various chemical and biological applications.
特性
CAS番号 |
507454-70-8 |
|---|---|
分子式 |
C18H20N4O3S |
分子量 |
372.4 g/mol |
IUPAC名 |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C18H20N4O3S/c1-18(11-12-26(24,25)13-18)20-17(23)19-14-7-9-16(10-8-14)22-21-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,19,20,23) |
InChIキー |
HSLPSUYZJSUFGI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)

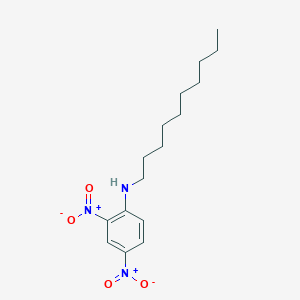

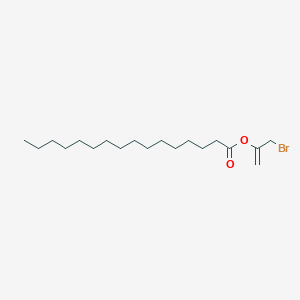
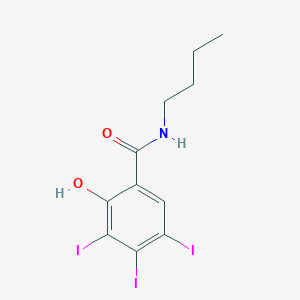
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)
